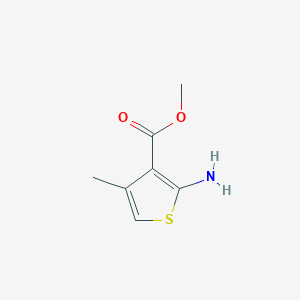

Methyl 2-amino-4-methylthiophene-3-carboxylate

説明

The exact mass of the compound Methyl 2-amino-4-methylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-4-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLLBSPBFALBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374901 | |

| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-98-3 | |

| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4651-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-4-methylthiophene-3-carboxylate basic properties

An In-depth Technical Guide to the Basic Properties of Methyl 2-amino-4-methylthiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-amino-4-methylthiophene-3-carboxylate, with CAS number 4651-98-3, is a polysubstituted thiophene derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. The unique arrangement of its amino, methyl, and methyl carboxylate functional groups on the thiophene scaffold imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent electronic properties and substitution pattern of this molecule make it an attractive starting material for the synthesis of complex heterocyclic systems, including thienopyrimidines, which are known to exhibit a wide array of biological activities.[1][2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, characterization, and application in synthesis. While some experimental data for this specific compound are not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical and Chemical Identifiers

A summary of the key identification and physical properties for Methyl 2-amino-4-methylthiophene-3-carboxylate is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-amino-4-methylthiophene-3-carboxylate | [3] |

| CAS Number | 4651-98-3 | [3] |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | Data not available. For comparison, the ethyl ester analog melts at 76-79 °C. | [1][5] |

| InChI Key | PLLLBSPBFALBFB-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CSC(=C1C(=O)OC)N | [3] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected shifts include a singlet for the methyl group on the thiophene ring (around δ 2.2-2.3 ppm), a singlet for the methyl ester protons (around δ 3.7-3.8 ppm), a singlet for the C5 proton on the thiophene ring (around δ 5.8-6.0 ppm), and a broad singlet for the amino (-NH₂) protons (around δ 6.0-6.2 ppm). The ¹H NMR data for the analogous ethyl 2-amino-4-methylthiophene-3-carboxylate shows: ¹H NMR (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, C5-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).[1][5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Expected signals include those for the methyl carbon, the thiophene ring carbons, the ester carbonyl carbon, and the methyl ester carbon. For the ethyl ester analog, the reported shifts are: ¹³C NMR (400 MHz, CDCl₃) δ 166.13 (C=O), 164.17 (C2), 136.71 (C4), 106.72 (C3), 102.85 (C5), 59.54 (OCH₂), 18.40 (C4-CH₃), 14.40 (CH₂CH₃).[1][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching (around 2900-3000 cm⁻¹), the C=O stretching of the ester (around 1660-1680 cm⁻¹), and C=C stretching of the thiophene ring (around 1400-1600 cm⁻¹). For a similar compound, methyl-2-amino-4-phenylthiophene-3-carboxylate, the IR peaks are observed at 3460, 3321 (NH), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O) cm⁻¹.[6]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction , a one-pot multicomponent reaction.[2] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. For the synthesis of methyl 2-amino-4-methylthiophene-3-carboxylate, acetone serves as the ketone component and methyl cyanoacetate is the active methylene compound.

Experimental Protocol: Gewald Synthesis

The following protocol is adapted from a general method for the synthesis of related 2-aminothiophene-3-carboxylates.[6]

Step 1: Reagent Mixture Preparation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

Step 2: Base-Catalyzed Condensation

-

With continuous stirring, slowly add a basic catalyst, such as morpholine (5 mL) or diethylamine, to the mixture over a period of 30 minutes at a temperature of 35-40 °C. The choice of a secondary amine as a base is crucial as it also acts as a catalyst for the initial Knoevenagel condensation.

Step 3: Reaction and Work-up

-

After the addition of the base, stir the reaction mixture at 45 °C for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and impurities.

Step 4: Purification

-

The crude product can be further purified by recrystallization from ethanol to yield the final product.

Caption: Workflow for the Gewald Synthesis.

Mechanistic Causality

The Gewald reaction proceeds through a well-elucidated, though complex, mechanism.

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between acetone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel product, followed by a series of steps leading to a thiolate intermediate.

-

Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, leading to the formation of a five-membered imine ring. A subsequent tautomerization yields the stable aromatic 2-aminothiophene product.

Caption: Simplified Mechanism of the Gewald Reaction.

Chemical Reactivity and Synthetic Utility

Methyl 2-amino-4-methylthiophene-3-carboxylate is a versatile intermediate due to its multiple reactive sites.

-

Reactions of the Amino Group: The primary amino group at the C2 position is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, diazotization, and condensation with aldehydes or ketones to form Schiff bases.[6] These transformations are fundamental in the synthesis of fused heterocyclic systems. For example, reaction with formamide can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.[7]

-

Reactions of the Ester Group: The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. It can also be reduced to the corresponding alcohol.

-

Reactions of the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions. The C5 position is the most activated site for such reactions due to the electron-donating effect of the amino group. Palladium-catalyzed direct C-H arylation at the C5 position has been reported for a related isomer, demonstrating the potential for further functionalization of the thiophene core.[8]

Caption: Key Reactions of the Title Compound.

Applications in Research and Development

The unique structural features of methyl 2-amino-4-methylthiophene-3-carboxylate make it a valuable precursor in several areas of chemical research.

-

Pharmaceutical and Medicinal Chemistry: Thiophene derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant properties.[1][2] This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the isomeric compound, methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial intermediate in the synthesis of the widely used local anesthetic, Articaine.[9] This highlights the potential of the 2-amino-3-carboxylate scaffold in the development of new bioactive agents.

-

Materials Science: The thiophene ring is a core component of many conductive polymers and organic electronic materials.[1] Functionalized thiophenes like the title compound can be used as monomers for polymerization or as building blocks for the synthesis of organic dyes and materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling methyl 2-amino-4-methylthiophene-3-carboxylate.

Hazard Identification

Based on GHS classifications, this compound is considered hazardous.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. International Union of Crystallography. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 4651-98-3. XiXisys. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr Journals. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

Thiophene Derivative. Zhengzhou Alfa Chemical Co., Ltd.. [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Ganesh Remedies. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Methyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. SpectraBase. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. ijpbs.com [ijpbs.com]

- 3. Methyl 2-amino-4-methylthiophene-3-carboxylate | C7H9NO2S | CID 2759773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

The Synthetic Chemist's Guide to 2-Aminothiophene Derivatives: From Core Principles to Advanced Applications

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique electronic properties.[1][2][3] Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this privileged heterocyclic system. We will delve into the mechanistic underpinnings, practical experimental protocols, and field-proven insights for the most robust and widely employed synthetic strategies, with a particular focus on the renowned Gewald reaction. Furthermore, this guide will explore alternative and complementary methodologies, including the Fiesselmann, Paal-Knorr, Hinsberg, and Thorpe-Ziegler syntheses, offering a holistic understanding of the synthetic landscape for 2-aminothiophene derivatives.

The Enduring Significance of the 2-Aminothiophene Moiety

The thiophene ring is often considered a bioisostere of the phenyl group, allowing for the modulation of physicochemical properties while maintaining or enhancing biological activity.[1] The introduction of an amino group at the 2-position further enriches the chemical space, providing a handle for diverse functionalization and imparting a range of pharmacological effects.[3] Derivatives of 2-aminothiophene have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antipsychotic, and antiviral properties.[2][5] This wide-ranging bioactivity has cemented the 2-aminothiophene core as a highly sought-after scaffold in modern drug discovery programs.[5][6]

The Workhorse of 2-Aminothiophene Synthesis: The Gewald Reaction

The Gewald reaction, a multicomponent condensation, stands as the most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[7] Its enduring popularity stems from the ready availability of starting materials, operational simplicity, and the high degree of substitution achievable in a single step.

Mechanistic Insights into the Gewald Reaction

The reaction proceeds through a cascade of three key steps: a Knoevenagel condensation, thionation, and intramolecular cyclization.[1][8] A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[7] This is followed by the addition of elemental sulfur to the α-position of the newly formed α,β-unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of some debate but is generally believed to involve the formation of a sulfur-ylide intermediate. The final step is an intramolecular Thorpe-Ziegler type cyclization, where the sulfur nucleophile attacks the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. ijpbs.com [ijpbs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Gewald Reaction: Mechanism and Application in the Synthesis of Substituted Thiophenes

This guide provides an in-depth exploration of the Gewald reaction, a cornerstone of heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes. These structures are pivotal intermediates in the development of numerous pharmaceutical agents.[1][2] This document will delve into the mechanistic intricacies of the reaction, provide practical, field-proven insights into its execution, and offer detailed experimental protocols for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Gewald Reaction in Medicinal Chemistry

The Gewald three-component reaction (G-3CR) is a powerful and versatile method for the one-pot synthesis of highly functionalized 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[3][4] First reported by Karl Gewald in 1966, this reaction has become indispensable in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds.[3] The thiophene ring serves as a bioisosteric replacement for the phenyl group in many drug candidates, offering unique physicochemical properties.[5] Notable pharmaceuticals synthesized via the Gewald reaction include the anti-inflammatory drug Tinoridine and precursors to the antipsychotic olanzapine.[3]

The reaction's appeal lies in its operational simplicity, the ready availability and low cost of the starting materials, and the high degree of structural diversity achievable in the products.[6][7]

Unraveling the Reaction Mechanism: A Stepwise Perspective

The mechanism of the Gewald reaction, while seemingly straightforward, involves a sequence of carefully orchestrated steps that have been the subject of extensive study, including recent computational analyses.[8][9][10] The overall transformation is a thermodynamically driven process, with the formation of the stable aromatic thiophene ring being the primary driving force.[9][10]

The reaction is generally understood to proceed through three key stages: a Knoevenagel condensation, the addition of sulfur to form a polysulfide intermediate, and a Thorpe-Ziegler type cyclization followed by tautomerization.[8][11]

Step 1: The Knoevenagel Condensation - Formation of the α,β-Unsaturated Nitrile

The initial and crucial step is the base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[8][12]

-

Causality: The base, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, serves to deprotonate the α-carbon of the nitrile.[6] This generates a resonance-stabilized carbanion. The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote self-condensation of the carbonyl compound.[13] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate.[8][12]

Caption: Initial Knoevenagel condensation of a carbonyl and an active methylene nitrile.

Step 2: The Enigmatic Sulfur Addition - Formation of Polysulfide Intermediates

The mechanism of elemental sulfur addition was a topic of debate for many years.[8] Recent computational studies have shed light on this process, indicating that the α,β-unsaturated nitrile is thiolated at the β-carbon by elemental sulfur.[9][10]

-

Causality: The reaction is initiated by the nucleophilic attack of the enolate of the α,β-unsaturated nitrile on the S₈ ring, leading to its opening and the formation of a polysulfide chain.[9] These polysulfide intermediates can interconvert through various mechanisms, including unimolecular cyclization and nucleophilic degradation.[10] The process is complex, with an equilibrium of polysulfides of different lengths expected in the reaction mixture.[10]

Step 3: Thorpe-Ziegler Cyclization and Aromatization - The Final Transformation

The final and irreversible step is the intramolecular cyclization of the monosulfide intermediate, which is a variant of the Thorpe-Ziegler reaction, followed by tautomerization to yield the stable 2-aminothiophene.[11][14][15]

-

Causality: The Thorpe-Ziegler cyclization involves the nucleophilic attack of the sulfur-containing anion onto the carbon of the nitrile group.[16][17] This ring-closure is followed by a proton transfer and subsequent tautomerization of the resulting imine to the more stable enamine, which is the aromatic 2-aminothiophene.[8] This final aromatization step is the main thermodynamic driving force for the entire reaction sequence.[9][10]

Caption: Simplified workflow of the Gewald reaction mechanism.

Field-Proven Insights and Practical Considerations

While the Gewald reaction is robust, its success in a research and drug development setting often depends on careful optimization and an understanding of its practical nuances.

-

Choice of Reactants: While a wide range of ketones and aldehydes can be used, sterically hindered ketones may react slower or require harsher conditions.[6] Less reactive ketones, such as alkyl aryl ketones, may benefit from a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base.[6]

-

Solvent and Catalyst Systems: Ethanol and methanol are common solvents.[13] The choice of base can influence reaction rates and yields. Morpholine is a classic choice, but other bases like triethylamine or piperidine are also effective.[6] For certain substrates, catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, have been shown to be highly effective and recyclable.[13]

-

Reaction Conditions: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in many cases.[8]

-

Side Reactions and Purification: The most common side reaction is the formation of dimeric and polymeric sulfur-containing byproducts.[6] Purification is typically achieved by recrystallization or column chromatography. The products often precipitate from the reaction mixture upon cooling, which simplifies isolation.[18]

-

Self-Validating Protocols: A robust protocol should include in-process controls. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential. The final product should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.[4][19]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of substituted thiophenes via the Gewald reaction.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a common 2-aminothiophene derivative from cyclohexanone and ethyl cyanoacetate.[4][19]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred mixture of cyclohexanone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in ethanol (15 mL), add elemental sulfur (0.05 mol).

-

Slowly add morpholine (0.05 mol) to the mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, the product may precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS.[19]

Caption: Workflow for the one-pot synthesis of a tetrahydrobenzothiophene.

Protocol 2: Synthesis of Tinoridine - An Anti-inflammatory Drug

This protocol outlines the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[3]

Materials:

-

N-ethoxycarbonylmethyl-4-piperidone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine N-ethoxycarbonylmethyl-4-piperidone (1 equiv), ethyl cyanoacetate (1 equiv), and elemental sulfur (1 equiv) in ethanol.

-

Add diethylamine (1 equiv) as the base.

-

Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, the product, Tinoridine, is typically isolated by filtration and purified by recrystallization.

-

The structure and purity of the final product should be confirmed by spectroscopic analysis.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the Gewald synthesis of various substituted 2-aminothiophenes.

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 24 h | 55-65 | [19] |

| Cyclopentanone | Malononitrile | Piperidinium borate | Ethanol/Water | 15 min | 87 | [13] |

| Acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | - | - | [8] |

| 2-Methylcyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 24 h | High | [19] |

| N-ethoxycarbonylmethyl-4-piperidone | Ethyl cyanoacetate | Diethylamine | Ethanol | - | - | [3] |

Conclusion

The Gewald reaction remains a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its ability to rapidly generate diverse and complex 2-aminothiophene scaffolds from simple starting materials is unparalleled. A thorough understanding of its mechanism, coupled with practical insights into its execution, allows for the efficient synthesis of novel compounds with significant therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

-

The Gewald Multicomponent Reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link][1]

-

The Gewald multicomponent reaction. (2011). ProQuest. [Link][3]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link][6]

-

Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. (2012). Thieme Connect. [Link][14]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link][20]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link][9]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry. [Link][10]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link][21]

-

ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. (2012). ResearchGate. [https://www.researchgate.net/publication/251540600_ChemInform_Abstract_Regioselective_Thorpe-Ziegler_Cyclization_of_3-O-Alkylated_Thiophenes_Access_to_Aminothieno32-b]furans_and_Aminothieno34-b]furans]([Link]16]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link][22]

-

A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link][4]

-

Thrope Ziegler Cyclization Search. (n.d.). Scribd. [Link][17]

-

The Gewald Multicomponent Reaction. (2010). ResearchGate. [Link][2]

-

Reaction optimization studies of the modified Gewald reaction. (2017). ResearchGate. [Link][23]

-

Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Mediterranean Journal of Chemistry. [Link][19]

-

A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (2011). ARKIVOC. [Link][18]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. [Link][24]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKAT USA. [Link][7]

Sources

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Gewald multicomponent reaction - ProQuest [proquest.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald_reaction [chemeurope.com]

- 13. d-nb.info [d-nb.info]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Gewald Reaction [organic-chemistry.org]

- 22. quod.lib.umich.edu [quod.lib.umich.edu]

- 23. researchgate.net [researchgate.net]

- 24. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 2-aminothiophene motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic core is a recurring structural feature in a multitude of pharmacologically active compounds, demonstrating significant potential in the development of novel therapeutics for a wide array of human diseases.[2][4] Its synthetic accessibility, primarily through the robust Gewald reaction, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns.[1][2] This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiophene scaffold, delving into its synthesis, diverse pharmacological applications, mechanisms of action, and key structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for new and effective therapeutic agents.

The 2-Aminothiophene Scaffold: Physicochemical Properties and Synthetic Tractability

The thiophene ring, a bioisosteric equivalent of the benzene ring, imparts favorable pharmacokinetic properties to molecules.[5] The presence of the amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.[2][3]

The Gewald Reaction: A Cornerstone for Synthesis

The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation.[1][2] This reaction typically involves an active methylene nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.[1]

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol provides a representative example of the Gewald reaction for the synthesis of a 2-aminothiophene derivative.

Materials:

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

Procedure:

-

In a round-bottom flask, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

-

Stir the mixture at room temperature.

-

Slowly add diethylamine (0.125 mol) dropwise to the stirring mixture.

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

After the reaction is complete, store the mixture in a refrigerator overnight to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from ethanol to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Broad-Spectrum Pharmacological Activities of 2-Aminothiophene Derivatives

The 2-aminothiophene scaffold has been extensively explored for a wide range of therapeutic applications, owing to its ability to interact with diverse biological targets.[2][3]

Anticancer Activity

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8]

Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | 15.38 | [9] |

| SB-83 | Cervical (HeLa) | 34.04 | [9] |

| SB-200 | Prostate (PC-3) | 25.67 | [9] |

| Compound 3b | Liver (HepG2) | 3.105 | [10] |

| Compound 4c | Liver (HepG2) | 3.023 | [10] |

| Compound 2b | Liver (Hep3B) | 5.46 | [11] |

| Compound 2d | Liver (Hep3B) | 8.85 | [11] |

| Compound 2e | Liver (Hep3B) | 12.58 | [11] |

| Thienopyrimidine 3 | Breast (MCF-7) | 0.045 | [12] |

| Compound 6 | Liver (HepG2) | 0.21 | [13][14] |

A significant number of 2-aminothiophene derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[8] Notably, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][15]

Caption: Inhibition of receptor tyrosine kinase signaling by 2-aminothiophene derivatives.

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of a compound against a target kinase.[1][16][17][18]

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

2-Aminothiophene test compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, the recombinant kinase, and the specific substrate in the appropriate kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for the optimized reaction time.

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

-

Detection: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[9][19][20][21][22]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Aminothiophene test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-Aminothiophene derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[12][23][24][25]

Table 2: Anti-inflammatory Activity of Representative 2-Aminothiophene Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Compound 1 | Leukocyte Migration | 121.47 | [23] |

| Compound 5 | Leukocyte Migration | 422 | [23] |

| Compound 29a | COX-2 Inhibition | 0.31-1.40 | [12] |

| Compound 29b | COX-2 Inhibition | 0.31-1.40 | [12] |

| Compound 29c | COX-2 Inhibition | 0.31-1.40 | [12] |

| Compound 29d | COX-2 Inhibition | 0.31-1.40 | [12] |

Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[12] Others have demonstrated the ability to activate the NRF2 pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.[24][25]

Neuroprotective Effects in Neurodegenerative Diseases

The 2-aminothiophene scaffold holds promise for the treatment of neurodegenerative disorders such as Alzheimer's disease.[5] Their neuroprotective effects are attributed to their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[26]

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[26][27][28][29][30]

Materials:

-

Synthetic Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT) solution

-

2-Aminothiophene test compound

-

Assay buffer (e.g., PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Aβ Monomers: Prepare a stock solution of Aβ peptide and ensure it is in a monomeric state.

-

Assay Setup: In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the test compound at various concentrations. Include a control with Aβ and ThT but no inhibitor.

-

Incubation: Incubate the plate at 37°C, with or without shaking, to induce Aβ aggregation.

-

Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm). ThT exhibits a significant increase in fluorescence upon binding to amyloid fibrils.[28]

-

Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The extent of inhibition can be quantified by comparing the fluorescence of the samples with the test compound to the control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][31][32][33][34]

Table 3: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 3a | Aspergillus fumigatus | 23.8 | [13] |

| Compound 3c | Aspergillus fumigatus | 24.3 | [13] |

| Compound 3c | Syncephalastrum racemosum | 24.8 | [13] |

| Compound 4 | Pseudomonas aeruginosa | 16 | [31] |

| Compound 5 | Pseudomonas aeruginosa | 16 | [31] |

| Compound 8 | Pseudomonas aeruginosa | 32 | [31] |

| Compound 4 | Escherichia coli | 8 | [31] |

| Compound 5 | Escherichia coli | 32 | [31] |

| Compound 8 | Escherichia coli | 32 | [31] |

| Compound 4 | Staphylococcus aureus | 10-20 | [32] |

| Compound 5 | Staphylococcus aureus | 10-20 | [32] |

| Compound 9 | Staphylococcus aureus | 10-20 | [32] |

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For instance, in the context of anticancer activity, substitutions at the 3- and 5-positions have been shown to be critical for potent and selective inhibition of tumor cell proliferation.[35] The development of detailed SAR studies is crucial for the rational design of more potent and selective drug candidates.[2][8]

The continued exploration of the 2-aminothiophene scaffold, guided by a deeper understanding of its interactions with biological targets and structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics. Advances in synthetic methodologies, computational modeling, and high-throughput screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents | Request PDF. ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. J Enzyme Inhib Med Chem. [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

-

A Radioactive in vitro ERK3 Kinase Assay. PMC. [Link]

-

Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties | Request PDF. ResearchGate. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. ResearchGate. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. PubMed. [Link]

-

A high-throughput radiometric kinase assay. PMC. [Link]

-

SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit Fluorimetric. Anaspec. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]

-

2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. [Link]

-

Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. PubMed. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

-

In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR. [Link]

-

(PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. [Link]

-

Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. UCL Discovery. [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF. Slideshare. [Link]

-

Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Second-Generation Antimitotics in Cancer Clinical Trials. MDPI. [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. promega.com [promega.com]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. clyte.tech [clyte.tech]

- 23. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. anaspec.com [anaspec.com]

- 29. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. jocpr.com [jocpr.com]

- 33. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 34. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 35. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-4-methylthiophene-3-carboxylate: A Cornerstone Building Block in Medicinal Chemistry

Executive Summary

Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS No: 85006-31-1) is a polysubstituted 2-aminothiophene that has emerged as a highly versatile and strategically important building block in modern organic synthesis.[1] Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and an activatable thiophene ring—provides a rich platform for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, reactivity, and application, with a particular focus on its pivotal role in the development of pharmacologically active compounds, most notably thieno[2,3-d]pyrimidine derivatives. We will explore the mechanistic underpinnings of its synthesis via the Gewald reaction, detail key synthetic transformations, and provide validated experimental protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The power of this scaffold lies in its ability to act as a rigid, bioisosteric replacement for other aromatic systems and its capacity for functionalization at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Profile of the Core Building Block

Methyl 2-amino-4-methylthiophene-3-carboxylate, with the molecular formula C₇H₉NO₂S, is a stable, solid compound that serves as an ideal starting point for synthetic campaigns.[5][6] Its structure presents three distinct points for chemical modification, making it a cornerstone for combinatorial library synthesis and targeted drug design.

| Property | Value | Reference |

| IUPAC Name | Methyl 3-amino-4-methylthiophene-2-carboxylate | [6] |

| CAS Number | 85006-31-1 | [5][6] |

| Molecular Formula | C₇H₉NO₂S | [5][6] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | Solid |

Synthesis of the Core Building Block: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes, including our target molecule, is the Gewald three-component reaction.[3][7][8] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[8]

Mechanistic Insights

The reaction proceeds through a cascade of well-understood steps. The choice of a basic catalyst, typically a secondary amine like morpholine or diethylamine, is critical as it facilitates multiple proton transfer steps.

-

Knoevenagel-Cope Condensation: The reaction initiates with the base-catalyzed condensation of the ketone (acetone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2][8]

-

Michael Addition of Sulfur: The base then promotes the addition of elemental sulfur to the activated intermediate. Computational studies suggest that a deprotonated allylic anion acts as the nucleophile, attacking and opening the S₈ ring to form a polysulfide species.[2]

-

Ring Closure & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via nucleophilic attack on the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic system.

Caption: The Gewald three-component reaction pathway.

Detailed Experimental Protocol: Gewald Synthesis

This protocol is adapted from established literature procedures.[9][10]

Materials:

-

Acetone (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Morpholine (catalytic amount, ~0.2 eq)

-

Methanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol, acetone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq).

-

Stir the mixture to create a suspension.

-

Slowly add morpholine dropwise to the stirring suspension at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 45-50°C and stir for 3-4 hours.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with literature values (approx. 82-83°C).[11]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of Methyl 2-amino-4-methylthiophene-3-carboxylate stems from the orthogonal reactivity of its functional groups.

Caption: Key reactive sites and synthetic transformations.

Annulation Strategies: Gateway to Thieno[2,3-d]pyrimidines

The most significant application of this building block is the synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[12][13][14][15] This is achieved by reacting the vicinal amino-ester functionality with a two-carbon electrophilic synthon.

A straightforward method involves heating the aminothiophene with formamidine acetate or formamide.[12] The amino group acts as a nucleophile, attacking the formamidine equivalent, followed by intramolecular cyclization and elimination of methanol and ammonia to form the fused pyrimidinone ring system.

This protocol demonstrates a typical cyclocondensation reaction. This is a representative protocol based on similar transformations. The specific substrate shown is for illustrative purposes.

Materials:

-

Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq)

-

Formamidine acetate (1.5 eq)

-

Ethanol (solvent)

Procedure:

-

Suspend Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) and formamidine acetate (1.5 eq) in ethanol in a round-bottom flask.[12]

-

Heat the mixture to reflux (approx. 78°C) and maintain for 12-15 hours.[12]

-

Trustworthiness Check: Monitor the reaction by TLC. The product is typically more polar than the starting material.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Pour the mixture into ice-cold water to ensure complete precipitation.[12]

-

Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the target thieno[2,3-d]pyrimidin-4-ol (which exists in the tautomeric 4(3H)-one form).

-

Validation: Characterize the product by ¹H NMR, confirming the disappearance of the methyl ester singlet and the appearance of new aromatic/amide protons.

C-H Functionalization: Expanding Structural Diversity

Modern synthetic methods allow for the direct functionalization of the thiophene ring. Palladium-catalyzed direct arylation at the C5 position is a powerful technique to introduce aryl diversity without the need for pre-functionalization (e.g., halogenation).[16]

This protocol is based on a reported palladium-catalyzed C-H arylation.[16]

Materials:

-

Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq)

-

Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium acetate (KOAc, 2.0 eq)

-

N,N-Dimethylacetamide (DMA, solvent)

Procedure:

-

To an oven-dried Schlenk flask, add Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and KOAc (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add degassed DMA via syringe.

-

Heat the reaction mixture to 120-140°C and stir for 16-24 hours. The choice of potassium acetate as the base is crucial to favor the desired C-H arylation over competing N-arylation (amination) side reactions.[16]

-

Trustworthiness Check: Monitor by TLC or LC-MS to confirm the formation of the new, higher molecular weight product.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the C5-arylated product.

-

Validation: Confirm the structure by ¹H NMR, looking for the appearance of new aromatic protons from the coupled aryl bromide and the disappearance of the C5-H proton singlet from the starting material.

Case Studies: From Building Block to Bioactive Molecules

The true value of a building block is demonstrated by the biological activity of the molecules derived from it.

Thieno[2,3-d]pyrimidines as Kinase Inhibitors

The thieno[2,3-d]pyrimidine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Derivatives synthesized from our title compound have shown potent inhibitory activity against various kinases, including phosphoinositide 3-kinase (PI3K), which is a key target in cancer therapy.[12][13] The 4-methyl group on the thiophene ring can provide beneficial steric interactions within the enzyme's active site, enhancing potency and selectivity.

Precursor to Local Anesthetics: The Articaine Connection

Methyl 3-Amino-4-methylthiophene-2-carboxylate is a key intermediate in the manufacturing process of Articaine, a widely used amide-type local anesthetic in dentistry.[17] Articaine is unique among local anesthetics for containing a thiophene ring, a feature that contributes to its high lipid solubility and rapid metabolic inactivation, leading to a favorable safety profile.[17]

| Derivative Class | Therapeutic Area | Mechanism/Application | Key References |

| Thieno[2,3-d]pyrimidines | Oncology | Kinase Inhibition (e.g., PI3K) | [12][13][14] |

| Articaine Precursors | Anesthesiology | Local Anesthetic | [17] |

| N-Acylhydrazones | Pain Management | Antinociceptive Agents | [18] |

| Substituted Thiophenes | Infectious Diseases | Antibacterial Agents | [19] |

Summary and Future Outlook

Methyl 2-amino-4-methylthiophene-3-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its efficient one-pot synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide a reliable and economical pathway to complex, biologically active molecules. The continued exploration of new reactions, such as novel C-H functionalization methods and multicomponent reactions, will further expand the synthetic utility of this powerful building block. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the role of foundational scaffolds like the one derived from Methyl 2-amino-4-methylthiophene-3-carboxylate will remain central to the future of drug discovery.

References

-

de Oliveira, R. K., de Oliveira, T. A., & Gaudio, A. C. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. Available at: [Link]

-

Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

-

Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

-

Cohen, S., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]

-

Viswanathan, V., et al. (2019). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData. Available at: [Link]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. prepchem.com. Available at: [Link]

- Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. patents.google.com.

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives. patents.google.com.

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Justia Patents. (n.d.). method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. patents.justia.com. Available at: [Link]

-

Al-Omar, M. A. (2010). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Molecules. Available at: [Link]

- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. patents.google.com.

-

El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Lacerda, R. B., et al. (2017). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

-

Guler, E., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports. Available at: [Link]

-

Shaaban, M. R., & El-Sayed, N. N. E. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC. Available at: [Link]

Sources

- 1. chemixl.com [chemixl.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. asianpubs.org [asianpubs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. prepchem.com [prepchem.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Gewald Reaction: A Cornerstone in Heterocyclic Synthesis

An In-depth Guide to the Discovery, Mechanism, and Application of Aminothiophene Synthesis

Foreword: The Enduring Legacy of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for innovation. The 2-aminothiophene core is one such "privileged scaffold."[1][2] Its structural resemblance to a phenyl ring allows it to act as a bioisostere, while its rich functionality provides a versatile handle for synthetic elaboration. This five-membered sulfur-containing heterocycle is embedded in a vast array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[1][2][3][4] The primary gateway to this critical chemical entity is a powerful and elegant multicomponent reaction: the Gewald aminothiophene synthesis. This guide provides a deep dive into the historical discovery, mechanistic intricacies, and practical application of this indispensable reaction, tailored for researchers and professionals in the chemical sciences.

Genesis: A Historical Perspective on the Gewald Reaction

Prior to the 1960s, the synthesis of functionalized thiophenes was often cumbersome, requiring multi-step procedures with limited substrate scope. While methods like the Benary synthesis existed, they were not broadly applicable.[5] This landscape changed dramatically with the work of German chemist Karl Gewald. In a series of publications starting in 1961 and culminating in a comprehensive paper in 1966, Gewald introduced a remarkably efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7][8]

The original report detailed the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[8][9][10] This multicomponent reaction (MCR) was revolutionary for its time, allowing for the assembly of highly functionalized heterocyclic products from simple, readily available starting materials in a single operation.[3][5][8] The mild reaction conditions and operational simplicity contributed to its rapid adoption and have cemented its status as the most versatile and widely used method for preparing this class of compounds.[5][6][7]

The Mechanistic Core: A Stepwise Journey to Aromaticity

While the Gewald reaction was synthetically powerful from its inception, a detailed understanding of its mechanism was elucidated decades after its discovery.[9] The process is a beautifully orchestrated sequence of condensation, sulfur addition, and cyclization, where the final aromatization provides the thermodynamic driving force.

The Causality of the Pathway:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation. The base (commonly a secondary amine like morpholine or piperidine) abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate or malononitrile), generating a carbanion. This nucleophile then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable, and often isolable, α,β-unsaturated nitrile intermediate.[9][11] This initial step is critical as it constructs the carbon backbone required for the subsequent cyclization.

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile is an electrophile. A sulfur nucleophile, generated from elemental sulfur with the help of the base, attacks the β-carbon in a Michael-type addition. Recent and extensive computational studies using Density Functional Theory (DFT) have shed light on this once-enigmatic step, revealing a complex process.[12][13] The base is believed to facilitate the opening of the crown-shaped S₈ ring, leading to the formation of reactive polysulfide intermediates.[12][13] These intermediates are then involved in the addition to the Knoevenagel adduct.

-

Intramolecular Cyclization & Tautomerization: The key ring-forming step involves the intramolecular attack of the terminal sulfur anion onto the electrophilic carbon of the nitrile group. This creates a five-membered iminothiophene ring.[5][9] This intermediate is not aromatic and rapidly undergoes tautomerization to the more thermodynamically stable enamine form, yielding the final 2-aminothiophene product and restoring aromaticity to the ring.[9]

Self-Validating Trustworthiness: The validity of this mechanistic sequence is supported by the fact that the reaction can be performed in a two-step manner. One can first isolate the Knoevenagel-Cope adduct and then subject it to reaction with sulfur and base to yield the final product, which is a particularly useful approach for less reactive ketones.[5]

Caption: The mechanistic pathway of the Gewald reaction.

Scope and Evolution: Variations and Modern Adaptations